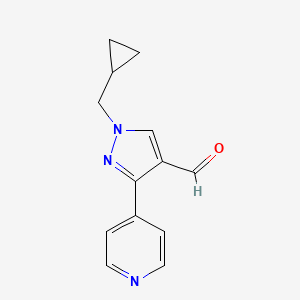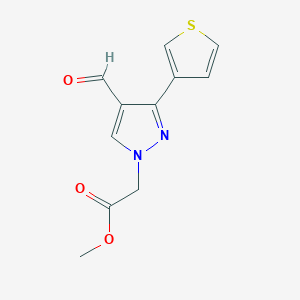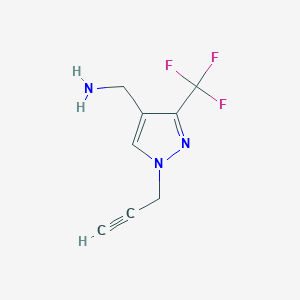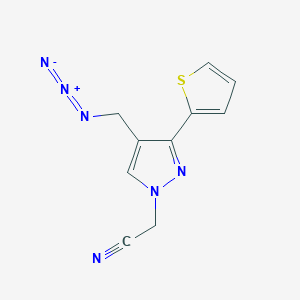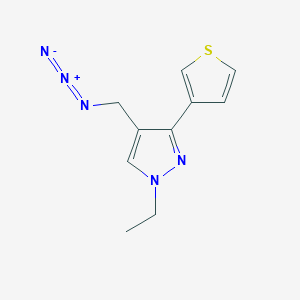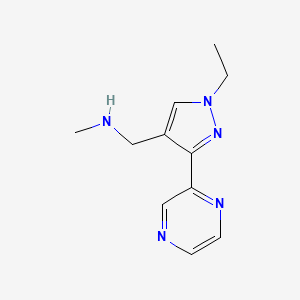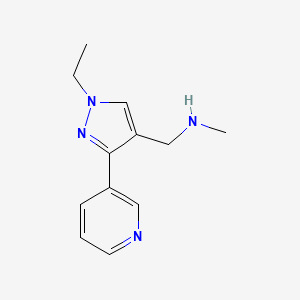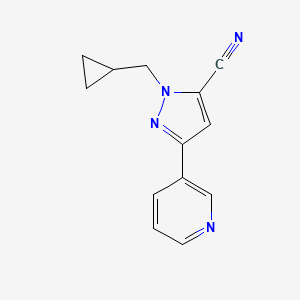
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile
Descripción general
Descripción
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile, also known as CPMPC, is a heterocyclic, aromatic compound containing nitrogen, carbon, and hydrogen atoms. It is a small molecule with a molecular weight of 197.22 g/mol and a melting point of 160-162°C. CPMPC is structurally similar to other pyrazole derivatives and has been widely studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile has been explored as a potential therapeutic agent in the treatment of numerous diseases, including cancer, inflammation, and neurodegenerative disorders. It has been studied for its potential to modulate the activity of various enzymes and proteins, such as the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation and cancer. In addition, 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile has been studied for its potential to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the development of Alzheimer’s disease.
Mecanismo De Acción
Target of Action
Compounds containing cyclopropane and pyridine rings are widespread in natural products and pharmaceutical chemistry, and they usually have essential biological activities .
Mode of Action
Without specific information, it’s hard to determine the exact mode of action of this compound. Compounds with similar structures can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating signal transduction pathways .
Biochemical Pathways
Cyclopropane-containing compounds can be involved in diverse biochemical pathways, depending on their specific targets .
Result of Action
Based on its structural components, it might have potential therapeutic effects in certain biological contexts .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile has several advantages for use in laboratory experiments. It is a small molecule, which makes it relatively easy to synthesize and handle. Additionally, it has been studied extensively for its potential therapeutic effects, making it a useful tool for studying the biochemical and physiological effects of compounds in a laboratory setting. However, 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile does have some limitations. It is a relatively unstable compound, which can make it difficult to store and handle. Additionally, it is a relatively expensive compound, which can limit its use in laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for the study of 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile. It could be further studied for its potential therapeutic effects, including its ability to modulate the activity of various enzymes and proteins. Additionally, it could be studied for its potential to inhibit the activity of other enzymes and proteins, such as kinases and phosphatases. It could also be studied for its potential to act as an antioxidant, as well as its potential to interact with other compounds, such as drugs and dietary supplements. Finally, it could be studied for its potential to induce apoptosis, or programmed cell death, which could be useful in the treatment of cancer.
Propiedades
IUPAC Name |
2-(cyclopropylmethyl)-5-pyridin-3-ylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-7-12-6-13(11-2-1-5-15-8-11)16-17(12)9-10-3-4-10/h1-2,5-6,8,10H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYDNSFZSADQRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CN=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




